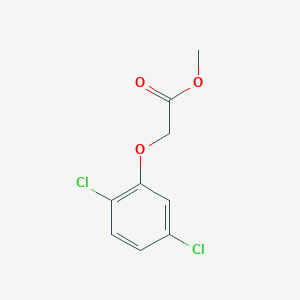

Methyl 2-(2,5-dichlorophenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,5-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJWFWJVECNSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Phenoxyacetic Acid Esters for Research Purposes

Established Reaction Pathways for the Synthesis of Aryloxyacetic Acid Esters

The synthesis of aryloxyacetic acid esters is a well-established area of organic chemistry, with several reliable methods available to researchers. These pathways are fundamental to creating a diverse range of compounds for further investigation.

Esterification Processes and Yield Optimization for Methyl Esters

The direct esterification of a carboxylic acid with an alcohol is a common method for producing esters. In the context of methyl esters of phenoxyacetic acids, this typically involves reacting the corresponding phenoxyacetic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. The reaction is reversible, and to optimize the yield of the methyl ester, strategies are employed to shift the equilibrium towards the product side. This can be achieved by using an excess of methanol or by removing the water formed during the reaction.

Another effective method is the Williamson ether synthesis, which is a versatile approach for forming ethers and, by extension, the ether linkage in phenoxyacetic acids. byjus.commasterorganicchemistry.comwikipedia.org This SN2 reaction involves an alkoxide reacting with a primary alkyl halide. byjus.comwikipedia.org For the synthesis of aryloxyacetic acids, a phenol (B47542) is treated with a base to form a phenoxide ion, which then acts as a nucleophile, attacking an α-haloacetate, such as methyl chloroacetate. Phase transfer catalysts can be employed to facilitate this reaction, leading to high yields of the desired aryloxyacetic acid ester. unishivaji.ac.in

Optimization of yield is a critical aspect of synthetic chemistry. For the synthesis of methyl 2-(2,5-dichlorophenoxy)acetate, reaction conditions such as temperature, reaction time, and the choice of base and solvent are carefully controlled to maximize the product yield and minimize the formation of byproducts.

Synthesis of this compound and its Structural Analogues in Complex Systems

The synthesis of this compound can be achieved through the reaction of 2,5-dichlorophenol (B122974) with methyl chloroacetate. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like acetone (B3395972) or dimethylformamide. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from methyl chloroacetate.

The synthesis of structural analogues involves using different substituted phenols or substituted α-haloacetates. This allows for the systematic modification of the aromatic ring and the ester group, which is crucial for studying structure-activity relationships. For instance, varying the position and nature of the substituents on the phenyl ring can have a significant impact on the biological and chemical properties of the resulting ester.

Below is a representative reaction scheme for the synthesis of this compound:

Caption: A general reaction scheme for the synthesis of this compound via the Williamson ether synthesis.

Caption: A general reaction scheme for the synthesis of this compound via the Williamson ether synthesis.Strategies for Derivatization to Explore Structure-Activity Relationships

Derivatization of phenoxyacetic acid esters is a key strategy for investigating how chemical structure influences biological activity. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for a particular effect.

Design and Synthesis of Novel Conjugates and Adducts for Mechanistic Investigations

To probe the mechanisms of action of phenoxyacetic acid derivatives, researchers often design and synthesize novel conjugates and adducts. This can involve linking the phenoxyacetic acid moiety to other molecules, such as fluorescent tags, biotin, or other biologically active compounds. These conjugates can be used as molecular probes to identify cellular targets and to study the interactions of the parent compound with biological systems.

For example, a phenoxyacetic acid derivative could be conjugated to a fluorescent dye to visualize its localization within cells. Alternatively, it could be attached to a solid support to create an affinity matrix for isolating and identifying binding partners. The synthesis of these conjugates often requires the use of orthogonal protecting group strategies and efficient coupling reactions to link the different components together.

Impact of Substituent Modifications on Biological Activity and Chemical Properties in Research

The nature and position of substituents on the aromatic ring of phenoxyacetic acid esters have a profound effect on their biological activity and chemical properties. mdpi.com Structure-activity relationship (SAR) studies systematically explore these effects by synthesizing and testing a series of analogues with different substituents. nih.gov

The following interactive data table summarizes the hypothetical effect of different substituents on the biological activity of a phenoxyacetic acid ester.

| Substituent (Position) | Lipophilicity (LogP) | Relative Biological Activity (%) |

| H | 2.5 | 20 |

| 2-Cl | 3.1 | 50 |

| 4-Cl | 3.2 | 65 |

| 2,5-diCl | 3.8 | 85 |

| 4-CH3 | 3.0 | 35 |

| 4-OCH3 | 2.8 | 45 |

This table is for illustrative purposes and the data presented is hypothetical.

This systematic approach allows researchers to build a comprehensive understanding of the structural requirements for a desired biological effect and to design more potent and selective compounds for further investigation.

Advanced Spectroscopic and Structural Characterization of Phenoxyacetic Acid Ester Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within a molecule.

Proton (¹H) NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. For Methyl 2-(2,5-dichlorophenoxy)acetate, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (-OCH₂-) group, and the methyl (-OCH₃) group. The chemical shifts (δ) and splitting patterns of these signals are dictated by the electronic environment of each proton.

Aromatic Protons: The three protons on the dichlorinated benzene (B151609) ring would appear in the aromatic region of the spectrum, typically between 6.8 and 7.5 ppm. Their specific chemical shifts and coupling patterns (e.g., doublets, doublet of doublets) would reveal their positions relative to the chlorine and ether substituents.

Methylene Protons: The two protons of the methylene group adjacent to the ether oxygen would likely appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected in the range of 4.5 to 5.0 ppm.

Methyl Protons: The three equivalent protons of the methyl ester group would also appear as a singlet, typically around 3.7-3.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₃Cl₂) | ~6.8 - 7.5 | m | 3H |

| Methylene (-OCH₂-) | ~4.7 | s | 2H |

Note: 's' denotes a singlet, and 'm' denotes a multiplet. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is typically found significantly downfield, in the range of 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (110-160 ppm). The carbons directly bonded to chlorine or oxygen atoms would have distinct chemical shifts compared to those bonded only to hydrogen or other carbons.

Methylene Carbon: The carbon of the methylene group (-OCH₂-) is expected to appear in the range of 60-70 ppm.

Methyl Carbon: The methyl carbon of the ester group (-OCH₃) would be the most upfield signal, typically appearing around 50-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic (C-O) | ~154 |

| Aromatic (C-Cl) | ~130, ~128 |

| Aromatic (C-H) | ~129, ~125, ~115 |

| Methylene (-OCH₂-) | ~65 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

While data for this compound itself is not available, the study of its metal-containing derivatives, such as those involving tin, would utilize specialized NMR techniques. For organotin(IV) derivatives, ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry around the tin atom. The chemical shift of the tin nucleus is highly sensitive to its electronic environment and coordination state. For instance, ¹¹⁹Sn NMR chemical shifts can distinguish between four-coordinate (tetrahedral), five-coordinate (trigonal bipyramidal), and six-coordinate (octahedral) tin centers. Studies on related organotin(IV) derivatives of other dichlorophenoxyacetic acids have shown that the coordination mode of the carboxylate ligand (monodentate vs. bidentate) significantly influences the ¹¹⁹Sn chemical shift.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₈Cl₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 234 g/mol ). Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks ([M+2]⁺ and [M+4]⁺) in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the ether bond, leading to characteristic fragment ions.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| ~234 | [M]⁺ (Molecular Ion) |

| ~203 | [M - OCH₃]⁺ |

| ~175 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would be expected in the region of 1735-1750 cm⁻¹.

C-O Stretch: The spectrum would show C-O stretching vibrations for both the ester and the ether linkages. The ester C-O stretch typically appears as two bands in the 1000-1300 cm⁻¹ region, while the aryl ether C-O stretch would also be in this range.

C-H Stretch: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibrations typically occur in the fingerprint region, between 600 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | ~1740 |

| Aryl-O-CH₂ | C-O Stretch | ~1250 |

| O-CH₃ | C-O Stretch | ~1100 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | ~1450-1600 |

Computational Chemistry Approaches to Molecular Structure and Reactivity

Computational chemistry provides powerful tools for the in-depth analysis of molecular properties at the atomic and electronic levels. For phenoxyacetic acid ester derivatives such as this compound, computational approaches are invaluable for understanding their intrinsic chemical behavior. These methods allow for the theoretical investigation of molecular structure, stability, and reactivity, offering insights that are complementary to experimental data. By simulating the molecule's behavior, researchers can predict various chemical and physical properties, guiding further experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the relationship between the molecular structure of phenoxyacetic acid derivatives and their reactivity. mdpi.com DFT calculations for this compound can provide a detailed picture of its electronic properties, which are crucial for understanding its chemical behavior.

One of the key applications of DFT is the determination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. growingscience.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move electrons between the orbitals. growingscience.com Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.

Another important aspect that can be elucidated through DFT is the Molecular Electrostatic Potential (MEP). The MEP map provides a visualization of the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com This information is vital for predicting how the molecule will interact with other chemical species, identifying potential sites for electrophilic and nucleophilic attack. chemrxiv.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and ether groups, as well as the chlorine atoms, indicating their susceptibility to electrophilic attack.

Below is a table of illustrative electronic properties for this compound, as would be determined by DFT calculations.

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | The energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -1.2 eV | The energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and kinetic stability. growingscience.com |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |

| Electron Affinity | 1.1 eV | The energy released when an electron is added to a neutral molecule, calculated from the LUMO energy. |

| Ionization Potential | 6.4 eV | The energy required to remove an electron from a neutral molecule, calculated from the HOMO energy. |

Note: The values in this table are for illustrative purposes and are based on typical values for similar chlorinated phenoxyacetic acid derivatives.

Theoretical Investigations of Conformational Space and Molecular Stability

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Theoretical investigations into the conformational space of this compound are crucial for understanding its molecular stability and how it interacts with its environment. These studies typically involve a systematic exploration of the molecule's potential energy surface (PES) to identify all possible low-energy conformations. mdpi.com

A common technique for this is to perform a relaxed PES scan, where specific dihedral angles are systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. rogue-scholar.org For this compound, the key dihedral angles to consider are those around the ether linkage (C-O-C-C) and the ester group (O-C-C=O). By mapping out the energy changes associated with the rotation of these bonds, a conformational energy map can be generated, revealing the most stable conformers.

The following table presents an illustrative example of the relative energies of different conformers of this compound that could be identified through a theoretical conformational analysis.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |

| 1 | 180° (trans) | 0.00 | The most stable conformer, with the ester group oriented away from the phenyl ring, minimizing steric hindrance. This is the global minimum. |

| 2 | 90° (gauche) | 1.5 | A higher energy conformer where the ester group is perpendicular to the phenyl ring, resulting in some steric strain. |

| 3 | 0° (cis) | 3.2 | The least stable conformer, with the ester group oriented towards the phenyl ring, leading to significant steric repulsion. |

Note: The values in this table are for illustrative purposes and are intended to represent a typical energy profile for a phenoxyacetic acid ester derivative based on computational studies of related molecules.

Environmental Transformation and Fate Dynamics of Phenoxyacetic Acid Esters

Hydrolytic Degradation Pathways in Aqueous Environments

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary abiotic degradation pathway for esters in aquatic environments. researchgate.net For Methyl 2-(2,5-dichlorophenoxy)acetate, this process involves the breaking of the ester bond to yield the parent acid and the corresponding alcohol.

The rate of hydrolysis for phenoxyacetic acid esters is significantly influenced by environmental factors, most notably pH and temperature. researchgate.net The process can be catalyzed by either acid (H+) or base (OH⁻), in addition to a neutral (water-mediated) reaction. nih.gov Generally, the hydrolysis rates for esters are slowest in the neutral pH range (around pH 7) and increase under both acidic and alkaline conditions. researchgate.netnih.gov

Table 1: Influence of Environmental Parameters on Ester Hydrolysis Kinetics

| Parameter | Condition | Expected Impact on Hydrolysis Rate | Rationale |

|---|---|---|---|

| pH | Acidic (e.g., pH < 5) | Increase | Acid-catalyzed mechanism enhances the reaction. nih.gov |

| Neutral (e.g., pH 7) | Minimum Rate | The reaction proceeds primarily through a slower, uncatalyzed mechanism. nih.gov | |

| Alkaline (e.g., pH > 9) | Significant Increase | Base-catalyzed (saponification) mechanism is typically much faster than neutral or acid-catalyzed hydrolysis. nih.gov | |

| Temperature | Increase | Increase | Provides higher activation energy, accelerating the reaction rate across all pH levels. researchgate.net |

The primary products resulting from the hydrolysis of this compound are 2,5-dichlorophenoxyacetic acid and methanol (B129727). psu.eduresearchgate.net

2,5-Dichlorophenoxyacetic acid: This is the parent acid and the herbicidally active component. Its environmental relevance is significant as its fate and potential toxicity are of primary concern. It is more water-soluble than its ester precursor, which can affect its transport in soil and water systems.

Methanol: A simple alcohol that is readily biodegradable in most environments and is generally considered to be of low environmental concern at the concentrations expected from herbicide degradation.

The formation of the parent acid is a crucial step, as its environmental behavior, including its susceptibility to further degradation, differs from the original ester.

Photochemical Transformation Mechanisms in Response to Solar Radiation

Photochemical transformation, or photolysis, is another key abiotic process that contributes to the degradation of organic compounds in the environment. This process involves the breakdown of molecules by energy from solar radiation. cdc.gov

The efficiency of photolysis depends on the presence of sunlight and sensitizing agents in the environment. For phenoxyacetic herbicides like 2,4-D, photolysis is a recognized degradation pathway in sunlit surface waters and on soil surfaces. cdc.gov The vapor-phase degradation of 2,4-D in the atmosphere is driven by reactions with photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov In aquatic systems, the presence of substances like titanium dioxide can act as a photocatalyst, significantly accelerating the degradation of these compounds. researchgate.netrsc.org The efficiency in soil is generally lower than in water, as the compound may be adsorbed to soil particles, reducing its exposure to light. cdc.gov

The photodegradation of phenoxyacetic acids and their esters can lead to a variety of byproducts. The process often involves the cleavage of the ether bond and the degradation of the aromatic ring. For the closely related 2,4-D, identified intermediates include 2,4-dichlorophenol. researchgate.net Further degradation can lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water. researchgate.net It is expected that this compound would follow a similar pathway, initially forming 2,5-dichlorophenol (B122974) and other intermediates before complete breakdown. The stability of these byproducts, such as chlorinated phenols, is of environmental interest as they can sometimes be more toxic or persistent than the parent compound.

Microbial Biotransformation in Soil and Aquatic Ecosystems

The primary mechanism for the dissipation of phenoxyacetic acid herbicides from the environment is microbial biotransformation. mdpi.com A wide variety of soil and aquatic microorganisms are capable of using these compounds as a source of carbon and energy. mdpi.comresearchgate.net

Studies on the microbial transformation of related compounds indicate that esters are readily degraded. For instance, 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME) has been used as a benchmark chemical to predict microbial transformation rates in various aquatic environments, including water, sediment, and biofilms. nih.gov These studies show that microbial communities can rapidly hydrolyze the ester to the parent acid (2,4-D), which is then subject to further biodegradation. nih.gov

The rate of biotransformation is highly dependent on environmental conditions such as temperature, pH, moisture, and the availability of nutrients, as well as the composition and abundance of the microbial community. mdpi.com The degradation of 2,4-D in soil is primarily an aerobic process, with a reported half-life of around 6.2 days under such conditions. cdc.gov In anoxic environments, such as deep soil or sediments, the degradation is significantly slower. nih.govresearchgate.net Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated, demonstrating the widespread capacity for this process in nature. mdpi.com The initial step for this compound in microbial systems is the enzymatic hydrolysis of the ester linkage, followed by the degradation of the resulting 2,5-dichlorophenoxyacetic acid.

Pathways of Aerobic and Anaerobic Biodegradation

The biodegradation of phenoxyacetic acids is significantly influenced by the presence or absence of oxygen.

Under aerobic conditions , microbial degradation is relatively rapid. wikipedia.org For the closely related 2,4-D, the half-life in aerobic mineral soils is reported to be around 6.2 days. wikipedia.org The degradation process is initiated by microbial enzymes that cleave the ether bond connecting the aliphatic side chain to the aromatic ring. acs.org This is followed by a series of reactions including hydroxylation, decarboxylation, and ultimately, the opening of the aromatic ring. wikipedia.org The primary metabolites formed during this process are chlorinated phenols, such as 2,5-dichlorophenol, which are then further degraded. inchem.org Complete mineralization results in the formation of carbon dioxide, water, and chloride ions. inchem.org

In contrast, anaerobic biodegradation is a much slower process. wikipedia.org The half-life of 2,4-D in anaerobic aquatic environments can range from 41 to 333 days. wikipedia.org Under these conditions, the primary degradation pathway often involves reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring before the ring itself is cleaved. This process is generally less efficient than aerobic degradation and can lead to the accumulation of intermediate metabolites. nih.gov Methanogenic enrichment cultures have been shown to biotransform 2,4-D to intermediates like 4-chlorophenol (B41353) and phenol (B47542). nih.gov

Table 1: Comparative Biodegradation Half-Life of 2,4-D (a proxy for Phenoxyacetic Acids)

| Condition | Environment | Half-Life |

|---|---|---|

| Aerobic | Mineral Soil | 6.2 days wikipedia.org |

| Aerobic | Aquatic | ~15 days wikipedia.orgcdc.gov |

| Anaerobic | Aquatic | 41 to 333 days wikipedia.org |

Isolation and Characterization of Degrading Microbial Species and Consortia

A diverse array of microorganisms capable of degrading phenoxyacetic acid herbicides has been isolated from various environments. wikipedia.org These microbes utilize the compounds as a source of carbon and energy. nih.govresearchgate.net

Numerous bacterial strains have been identified, with genera such as Pseudomonas, Cupriavidus, Sphingomonas, and Achromobacter being prominent. mdpi.comnih.gov For instance, Micrococcus luteus LKDA1 has demonstrated the ability to use 2,4-D as a carbon source, achieving nearly complete degradation. nih.govresearchgate.net Similarly, haloalkaliphilic bacteria from the family Halomonadaceae have been shown to completely mineralize 2,4-D. psu.edu

Fungal species also play a role in the degradation of these compounds. Species like Aspergillus niger and various members of the genera Trichoderma, Penicillium, and Fusarium have been documented to metabolize 2,4-D. acs.orgmdpi.com Aspergillus niger has been observed to hydroxylate the aromatic ring, forming metabolites such as 2,4-dichloro-5-phenoxyacetic acid. acs.org

Often, microbial consortia—communities of different microbial species—exhibit greater degradation efficiency than individual strains. frontiersin.orgfrontiersin.org This is attributed to synergistic relationships where the metabolic products of one species can be utilized by another, leading to a more complete breakdown of the parent compound. frontiersin.org

Table 2: Examples of Microorganisms Involved in Phenoxyacetic Acid Degradation

| Kingdom | Genus/Species | Reference |

|---|---|---|

| Bacteria | Pseudomonas putida | nih.govnih.gov |

| Bacteria | Cupriavidus pinatubonensis | mdpi.com |

| Bacteria | Sphingomonas spp. | mdpi.com |

| Bacteria | Micrococcus luteus | nih.govresearchgate.net |

| Fungi | Aspergillus niger | acs.org |

| Fungi | Trichoderma viride | acs.org |

| Fungi | Rigidoporus sp. | nih.gov |

Molecular Studies of Catabolic Genes and Their Ecological Significance

The genetic basis for the biodegradation of phenoxyacetic acids has been extensively studied, particularly for 2,4-D. The catabolic pathways are encoded by specific genes, often located on plasmids, which facilitates their transfer between different bacteria. nih.gov

The most well-characterized gene is tfdA, which encodes the enzyme 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase. nih.govnih.gov This enzyme catalyzes the initial and rate-limiting step in the degradation pathway: the cleavage of the ether linkage of the phenoxyacetic acid molecule. nih.gov The presence and abundance of tfdA genes in an environment can be used as a biomarker for the potential of that environment to degrade these herbicides. nih.gov

The ecological significance of these catabolic genes is immense. Their presence on mobile genetic elements like plasmids allows for horizontal gene transfer, enabling microbial communities to rapidly adapt to the presence of phenoxyacetic acid contaminants. nih.gov This genetic adaptability is a key reason why the ability to degrade these compounds is widespread among diverse microbial communities globally. nih.govnih.gov

Environmental Transport and Distribution Processes

The movement and distribution of phenoxyacetic acid esters like this compound in the environment are governed by several physical and chemical processes.

Adsorption-Desorption Dynamics in Soil and Sediment

Phenoxyacetic acids generally exhibit low binding affinity to mineral soils and sediments. wikipedia.org This is quantified by low organic carbon-normalized soil adsorption coefficients (Koc), which indicates that these compounds tend to remain in the soil solution rather than adsorbing to soil particles. cdc.gov This weak interaction enhances their mobility in the soil profile. nih.gov

The primary factors influencing adsorption are the organic matter content of the soil and pH. nih.gov Soils with higher organic matter content will adsorb more of the compound. Adsorption is also influenced by the type and quantity of mineral components in the soil and sediment. nih.gov

Volatilization Rates and Atmospheric Dispersion Modeling

Volatilization from soil and plant surfaces is a potential pathway for the entry of phenoxyacetic acid compounds into the atmosphere. cdc.govnih.gov The volatility is highly dependent on the chemical formulation; ester forms are generally more volatile than the salt or acid forms. nih.gov Following application, vapor-phase phenoxyacetic acids in the atmosphere can be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 19 hours for 2,4-D. cdc.gov Atmospheric dispersion models can be used to predict the downwind transport and deposition of these compounds following their application.

Leaching Potential and Groundwater Contamination Pathways

Due to their high water solubility and low sorption to soil particles, phenoxyacetic acids are characterized by high mobility in soils. nih.govnih.gov This makes them prone to leaching, which is the downward movement of dissolved substances through the soil profile with infiltrating water. wikipedia.org This high leaching potential represents a significant risk for the contamination of groundwater resources. nih.govnih.gov Once they reach groundwater, where conditions are often anaerobic and microbial activity is lower, their degradation rate can decrease significantly, leading to greater persistence. wikipedia.orgnih.gov Monitoring studies have frequently detected phenoxyacetic acids and their metabolites at low concentrations in both streams and shallow groundwater. wikipedia.orgnih.gov

Mechanistic Research into Herbicidal Activity and Plant Physiological Responses

Elucidation of Synthetic Auxin Mimicry in Plant Hormone Signaling

Synthetic auxins like Methyl 2-(2,5-dichlorophenoxy)acetate overwhelm the plant's natural hormonal balance. Unlike the endogenous auxin, indole-3-acetic acid (IAA), which is tightly regulated by the plant through synthesis, degradation, and transport, synthetic auxins are more persistent and resistant to degradation. researchgate.netnih.gov This persistence leads to a continuous stimulation of auxin-responsive pathways, resulting in uncontrolled and disorganized growth that ultimately proves lethal to the plant. wikipedia.orgmt.gov

The molecular mechanism of auxin-like herbicides involves the perception of the herbicide by auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related F-box proteins. researchgate.net This binding event targets Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins for degradation via the ubiquitin-proteasome pathway. The degradation of these repressors releases Auxin Response Factors (ARFs), transcription factors that then modulate the expression of a multitude of auxin-responsive genes. frontiersin.org

Table 1: Genes and Proteins Affected by Synthetic Auxin Herbicides

| Gene/Protein Category | Effect of Synthetic Auxin Herbicides | Potential Consequence in Plants |

| Auxin Response Factors (ARFs) | Activation due to degradation of Aux/IAA repressors frontiersin.org | Altered expression of auxin-responsive genes, leading to abnormal growth. frontiersin.org |

| Phenylpropanoid Pathway Genes | Induced expression shortly after treatment. nih.gov | Changes in secondary metabolism, potentially related to stress responses. |

| Genes for Ethylene (B1197577) Biosynthesis | Upregulation. researchgate.net | Increased ethylene production, leading to senescence and epinasty. nih.gov |

| Overall Protein Synthesis | Inhibition at high concentrations. nih.gov | Disruption of normal cellular functions and development. |

The continuous stimulation of auxin signaling pathways by this compound leads to uncontrolled cell division and elongation, particularly in the meristematic tissues of susceptible plants. wikipedia.orgmt.gov These tissues, which are responsible for plant growth, are primary targets of the herbicide. The herbicide is absorbed through the leaves and translocated to these growing points. wikipedia.orgmt.govpressbooks.pub

The resulting unsustainable growth manifests as visible symptoms such as stem curl-over, leaf withering, and eventually, plant death. wikipedia.orgmt.gov While auxin and auxinic herbicides primarily induce growth through cell elongation rather than cell division, the uncontrolled nature of this elongation disrupts the plant's normal development. pressbooks.pub Studies on the effects of 2,4-D on the meristematic tissues of corn have documented these disruptive effects. nih.gov The accelerated and disorganized cell division can lead to the development of abnormal tissues. nih.gov

Cellular and Subcellular Disruptions in Susceptible Plant Species

The phytotoxic effects of this compound extend to the cellular and subcellular levels, causing widespread disruption of essential functions and structures within susceptible plant species.

Phenoxy herbicides can compromise the integrity and function of cellular membranes. researchgate.net Studies on the related compound 2,4-D have shown that it can cause damage to the erythrocyte membrane and disturb the phospholipid bilayer structure. pjoes.comnih.gov This disruption can lead to increased membrane permeability. nih.govresearchgate.net Research on a 2,4-D-degrading fungal strain demonstrated that the herbicide led to increased membrane permeability and decreased membrane fluidity. nih.gov Electrophysiological studies on wheat and oat coleoptiles treated with the herbicide diclofop-methyl (B104173), which has a similar dichlorophenoxy moiety, showed a depolarization of the membrane potential, suggesting an increase in membrane permeability to protons. researchgate.net This loss of membrane integrity can lead to leakage of cellular contents and a disruption of vital transport processes across the membrane.

A significant component of the herbicidal activity of phenoxyacetic acids is the induction of oxidative stress. researchgate.net The overproduction of reactive oxygen species (ROS) is a downstream effect of the auxin signal transduction pathway under herbicide treatment. nih.gov This accumulation of ROS, such as hydrogen peroxide (H₂O₂), can lead to cytotoxicity, lipid peroxidation, protein damage, and DNA damage, ultimately contributing to cell death. nih.govnih.govmdpi.com

Plants possess antioxidant defense systems, including enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD), to mitigate oxidative damage. nih.gov However, the overwhelming production of ROS induced by the herbicide can exceed the capacity of these defense mechanisms. nih.gov Studies on 2,4-D have shown an increase in thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, and a decrease in catalase activity in a fungal strain. nih.govresearchgate.net The accumulation of ROS and the failure of detoxifying mechanisms lead to oxidative damage and contribute to the senescence and death of the plant. nih.gov

Table 2: Summary of Cellular and Subcellular Disruptions

| Cellular/Subcellular Component | Effect of Synthetic Auxin Herbicides | Reference |

| Cellular Membrane | Increased permeability, decreased fluidity, depolarization. | nih.govresearchgate.netresearchgate.net |

| Metabolic Pathways | Disruption of energy metabolism, oxidative phosphorylation, and electron transport. | nih.govresearchgate.netplos.org |

| Oxidative Stress | Induction of Reactive Oxygen Species (ROS), leading to lipid peroxidation and cellular damage. | researchgate.netnih.govnih.gov |

Differential Herbicidal Selectivity in Plant Taxonomy (e.g., Monocots vs. Dicots)

The herbicidal activity of synthetic auxin herbicides, including phenoxyacetates like this compound, is characterized by a notable selectivity, primarily targeting broadleaf (dicotyledonous) plants while leaving grasses (monocotyledonous) relatively unharmed. wiserpub.comnih.gov This differential response is a cornerstone of their agricultural utility, allowing for the control of dicot weeds in monocot crops such as corn, wheat, and rice. nih.govpnas.org The precise mechanisms underpinning this selectivity are multifaceted and are believed to result from a combination of morphological, physiological, and biochemical differences between the two major plant classes. wiserpub.comnih.gov

Several factors are proposed to contribute to the observed selectivity. These include variations in herbicide uptake, translocation, metabolism, and perception at the target site. nih.gov

Uptake and Translocation: The physical structure of monocot and dicot plants can influence herbicide interception and absorption. The vertical orientation and narrow leaves of grasses may result in less herbicide spray being retained compared to the broad, horizontally oriented leaves of many dicots. Furthermore, differences in vascular anatomy may affect the movement (translocation) of the herbicide from the point of contact to its sites of action within the plant. wiserpub.comnih.gov

Metabolism: A key factor in selectivity is the differential rate at which plants can metabolize and detoxify the herbicide. wiserpub.com Monocots often possess more efficient enzymatic systems that can rapidly break down the active compound into non-toxic metabolites. nih.gov This rapid degradation prevents the herbicide from accumulating to lethal concentrations at the target sites. In contrast, sensitive dicot species may metabolize the compound much more slowly, leading to its accumulation and subsequent phytotoxic effects.

Target Site Perception: There may be subtle differences in the auxin perception and signaling pathways between monocots and dicots. nih.gov Synthetic auxins exert their effects by binding to specific receptor proteins, which then triggers a cascade of downstream events leading to uncontrolled growth. Variations in the affinity of these receptors for the synthetic auxin molecule could contribute to the differential sensitivity observed.

While these general principles apply to phenoxyacetate (B1228835) herbicides, specific research detailing the comparative metabolism and transport of this compound in monocots versus dicots is not extensively documented in publicly available literature. However, the consistent selective control of broadleaf weeds by this class of herbicides strongly suggests that this compound's activity profile aligns with these established mechanisms of selectivity.

Table 1: Proposed Factors Contributing to Differential Selectivity of Phenoxyacetate Herbicides

| Factor | Role in Monocot Tolerance | Role in Dicot Susceptibility |

| Leaf Morphology | Narrow, upright leaves reduce herbicide interception. | Broad, horizontal leaves increase spray retention. |

| Translocation | Potentially limited movement from the point of uptake. | Efficient transport to meristematic tissues. |

| Metabolism | Rapid enzymatic degradation and detoxification. | Slower metabolism leading to herbicide accumulation. |

| Target Perception | Potentially lower affinity of auxin receptors for the herbicide. | High-affinity binding to auxin receptors, triggering a toxic response. |

Advanced Molecular Biology Techniques in Studying Plant-Herbicide Interactions (e.g., RNA Sequencing)

The advent of advanced molecular biology techniques, particularly high-throughput RNA sequencing (RNA-Seq), has revolutionized the study of plant-herbicide interactions. RNA-Seq provides a comprehensive snapshot of the transcriptome—the complete set of RNA transcripts—in a cell or organism at a given moment. By comparing the transcriptomes of plants treated with a herbicide like this compound to untreated plants, researchers can identify genes and molecular pathways that are activated or repressed in response to the chemical stress. doaj.orgnih.govnih.gov

When a plant is treated with a synthetic auxin herbicide, a significant reprogramming of gene expression occurs. nih.gov RNA-Seq analysis can reveal these changes in great detail, identifying thousands of differentially expressed genes (DEGs). doaj.orgnih.gov These DEGs are often involved in various cellular processes, including:

Hormone Signaling: As synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), they significantly perturb hormone signaling pathways. RNA-Seq studies on auxin-like herbicides consistently show altered expression of genes involved in auxin, ethylene, and abscisic acid signaling. nih.gov This includes genes encoding for auxin receptors, transcription factors, and hormone transport proteins.

Stress and Defense Responses: Herbicide application induces a significant stress response in plants. Transcriptomic analysis frequently identifies the upregulation of genes associated with general stress responses, such as those encoding heat shock proteins, antioxidant enzymes (e.g., catalases, peroxidases), and enzymes involved in detoxification pathways like glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs). doaj.orgnih.govplos.org

Cell Wall Modification: The uncontrolled growth induced by auxin herbicides involves significant changes to the plant cell wall. RNA-Seq can identify changes in the expression of genes encoding enzymes that modify cell wall components, such as expansins and cellulases, reflecting the morphological distortions observed in affected plants.

Metabolism: Herbicide treatment can lead to broad shifts in primary and secondary metabolism. Genes involved in amino acid, lipid, and phenylpropanoid metabolism are often found to be differentially expressed. doaj.orgnih.gov

While specific RNA-Seq studies focusing solely on this compound are limited in the public domain, the wealth of transcriptomic data from studies on other phenoxyacetate and synthetic auxin herbicides provides a robust framework for understanding its molecular mode of action. nih.gov These studies collectively indicate that exposure to this class of herbicides triggers a complex and widespread transcriptional response, ultimately leading to the physiological and developmental chaos that results in plant death in susceptible species.

Table 2: Gene Families Commonly Identified as Differentially Expressed in Plants Following Treatment with Synthetic Auxin Herbicides (Based on RNA-Seq Data)

| Gene/Protein Family | Biological Process | Typical Response to Herbicide |

| Auxin/Indole-3-Acetic Acid (Aux/IAA) | Auxin-responsive transcription factors | Upregulation |

| GH3 | Auxin conjugation | Upregulation |

| Small Auxin-Up RNA (SAUR) | Cell expansion | Upregulation |

| Cytochrome P450s (CYPs) | Detoxification, hormone metabolism | Upregulation/Downregulation |

| Glutathione S-Transferases (GSTs) | Detoxification | Upregulation |

| ACC Synthase (ACS) | Ethylene biosynthesis | Upregulation |

| Expansins | Cell wall loosening | Upregulation/Downregulation |

| Peroxidases | Oxidative stress response | Upregulation |

Ecological Interactions and Environmental Impact Research

Influence on Indigenous Microbial Communities and Bioremediation Potentials

The introduction of phenoxy herbicides into the environment can significantly influence the composition and function of native microbial populations. researchgate.net While these compounds can initially cause stress, they also serve as a carbon source for certain microorganisms, leading to the enrichment of specific degradative bacteria. scielo.brnih.gov This interaction forms the basis for developing bioremediation strategies to clean up contaminated sites. researchgate.net

The application of phenoxyacetic herbicides like 2,4-D to soil can alter the microbial community. researchgate.net Studies have shown that agricultural soil often contains a stable population of bacteria capable of using these herbicides as a source of carbon and energy. researchgate.net The presence of the herbicide can stimulate the growth of these specific degrading populations. researchgate.net For instance, upon introduction of 2,4-D, soil respiration and microbial biomass may increase. researchgate.net

Numerous bacterial strains capable of degrading phenoxy herbicides have been isolated and identified from various environments. wikipedia.org Genera such as Cupriavidus, Pseudomonas, Acinetobacter, and Flavobacterium have been noted for their ability to break down these compounds. scielo.bracs.org The presence of these microbes is crucial, as they are primarily responsible for the degradation of phenoxy herbicides in the soil. nih.gov The degradation process involves multiple steps, including the cleavage of the acid side-chain and the opening of the aromatic ring. wikipedia.org The efficiency of this microbial breakdown means that the half-life of a compound like 2,4-D in aerobic mineral soils can be as short as 6.2 days. wikipedia.org

The ability of microorganisms to metabolize phenoxy herbicides is leveraged in bioremediation, a process that uses biological systems to detoxify contaminated environments. researchgate.netnih.gov Two primary strategies are employed:

Biostimulation : This approach involves modifying the environment to stimulate existing bacteria that can degrade the contaminant. For example, the addition of organic fertilizers (like compost) to soil contaminated with 2,4-D has been shown to improve microbial eco-physiological quotients, enhancing the degradation capabilities of the native microorganisms. researchgate.net

Bioaugmentation : This strategy involves the introduction of specific microbial strains or consortia with high degradation capabilities into a contaminated environment. nih.gov Strains like Cupriavidus oxalaticus X32 have demonstrated the ability to completely degrade high concentrations (500 mg/L) of 2,4-D and MCPA within a few days, even under alkaline conditions. acs.org The isolation and cultivation of such potent bacterial strains are critical for developing effective bioremediation applications for sites contaminated with phenoxy herbicides. scielo.brprakritimitrango.com Studies have shown that bacterial consortia can effectively reduce 2,4-D concentrations in soil by over 95% under optimal temperature conditions. researchgate.net

Aquatic Organism Responses and Algal Growth Dynamics in Exposed Systems

Phenoxy herbicides and their derivatives can enter aquatic ecosystems, where they can impact non-target organisms. The toxicity can vary significantly depending on the chemical form of the compound (acid, salt, or ester) and the specific organism. wikipedia.org Ester forms of phenoxy herbicides are generally considered to be more toxic to aquatic life than the acid or salt forms. wikipedia.org

Research on dichlorprop-methyl, a methyl ester of a dichlorophenoxy acid, has revealed enantioselective toxicity towards different algae species. nih.gov In one study, the R-enantiomer was found to be significantly more toxic to the green alga Scenedesmus obliquus than the S-enantiomer or the racemic mixture. nih.gov The degradation of these esters within algal cells can lead to the formation of metabolites that may be more toxic than the parent compound. nih.govnih.gov For example, diclofop-methyl (B104173) was found to hydrolyze to diclofop (B164953) (DC) and further degrade to 4-(2,4-dichlorophenoxy) phenol (B47542) (DP), which was the most toxic of the three compounds to the alga Chlorella vulgaris. nih.govepa.gov

The following table summarizes research findings on the toxicity of various phenoxy herbicides to different aquatic organisms.

| Compound | Organism | Endpoint | Toxicity Value (mg/L) | Source |

|---|---|---|---|---|

| Metazachlor | Green Algae (Raphidocelis subcapitata) | 72-h EC50 | 0.001 | mdpi.com |

| Pendimethalin | Green Algae (Raphidocelis subcapitata) | 72-h EC50 | 0.0089 | mdpi.com |

| Diclofop-methyl (Metabolite DP) | Chlorella vulgaris | 96-h EC50 | 0.20 | epa.gov |

| Diclofop-methyl (DM) | Chlorella vulgaris | 96-h EC50 | 0.42 | epa.gov |

| Diclofop-methyl (Metabolite DC) | Chlorella vulgaris | 96-h EC50 | 4.76 - 8.89 | nih.gov |

| 2,4-D | Grass Carp (Ctenopharyngodon idella) | 96-h LC50 | 96.52 | researchgate.net |

| MCPA | Green Algae (Raphidocelis subcapitata) | 72-h EC50 | 143 | mdpi.com |

| 2,4-D | Common Carp (Cyprinus carpio) | 96-h LC50 | 152.62 | researchgate.net |

Environmental Residue Monitoring and Distribution Studies in Ecosystems

Monitoring the presence and concentration of phenoxy herbicides in the environment is crucial for assessing potential risks. researchgate.net Due to their widespread use, compounds like 2,4-D have been frequently detected at low concentrations in rivers, streams, and shallow groundwater in both rural and urban areas. wikipedia.orgresearchgate.net Analytical methods have become highly sensitive, allowing for the detection of these herbicides and their transformation products at trace levels. nih.govresearchgate.net

The quantification of herbicide residues is typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with tandem mass spectrometry (MS/MS). researchgate.netnih.gov These methods allow for the detection of phenoxyacetic acids at very low concentrations. For instance, a validated method using UHPLC-MS/MS can detect a range of phenoxyacetic herbicides in groundwater with limits of detection (LOD) between 0.00008 and 0.0047 µg/L. nih.govresearchgate.net Another analysis of drinking water samples reported a limit of detection of 2.5 ng/L (0.0025 µg/L) for the majority of phenoxyacetic acids tested. waters.comwaters.com

The persistence of these compounds varies with environmental conditions. In aerobic aquatic environments, the half-life of 2,4-D is about 15 days, but under anaerobic conditions, it is much more persistent, with a half-life ranging from 41 to 333 days. wikipedia.org Monitoring studies have confirmed the presence of these compounds in various environmental compartments. For example, 2,4-D has been frequently measured in air samples and is commonly found in rivers and streams. researchgate.net Biomonitoring of occupationally exposed workers has also been used to assess uptake, with urinary concentrations of 2,4-D reaching up to 2.5 ppm in some cases. nih.gov

The following table summarizes the detection capabilities and reported findings for phenoxy herbicides in environmental and biological samples.

| Compound Class | Matrix | Method | Detection Limit / Finding | Source |

|---|---|---|---|---|

| Phenoxyacetic Herbicides | Groundwater | UHPLC-MS/MS | LOD: 0.08 - 4.7 ng/L | nih.govresearchgate.net |

| Phenoxyacetic Acids | Drinking Water | UPLC/MS/MS | LOD: 2.5 ng/L | waters.comwaters.com |

| Phenoxyacid Herbicides | Surface & Drinking Water | LC/ESI-MS/MS | LOD: < 0.1 ng/L | researchgate.net |

| 2,4-D | Human Urine (Occupational) | Radioimmunoassay | Up to 2.5 ppm (2.5 mg/L) | nih.gov |

| Phenoxyacetic Derivatives | Biological Materials | Thin-Layer Chromatography | Recovery of 70-90% from samples spiked at 4-100 ppm | nih.gov |

Computational and Theoretical Studies in Understanding Phenoxyacetic Acid Ester Interactions

Molecular Docking Investigations of Ligand-Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). This method is particularly valuable for understanding the structure-activity relationships of compounds like Methyl 2-(2,5-dichlorophenoxy)acetate.

Molecular docking studies are instrumental in predicting how phenoxyacetic acid derivatives may inhibit key enzymes. For instance, derivatives of 2,4-dichlorophenoxyacetic acid have been investigated as potential selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation. mdpi.com Docking simulations for these related compounds have identified crucial interactions, such as hydrogen bonds with amino acid residues like Arg 120 and Tyr 355, within the COX-2 active site, yielding favorable binding energy values. mdpi.com While specific docking studies on this compound were not detailed in the reviewed literature, its structural similarity suggests it could be a candidate for similar computational analysis against COX-2 and other enzymes.

Furthermore, α-amylase and α-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.govmdpi.com Computational docking is frequently used to screen for potential inhibitors of these enzymes. nih.govdovepress.com Such studies predict the binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-enzyme complex, thus providing a rationale for the compound's inhibitory potential. dovepress.com The table below illustrates typical data generated from molecular docking studies of potential inhibitors against these enzymes, showing binding affinities and key interacting residues.

Table 1: Illustrative Molecular Docking Data for Enzyme Inhibitors This table presents example data typical of molecular docking studies to demonstrate the type of results generated. It does not represent actual results for this compound.

| Target Enzyme | Ligand (Example) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| α-Glucosidase | Acarbose (Reference) | -8.5 to -9.5 | ASP 215, GLU 277, ARG 442 |

| α-Amylase | Acarbose (Reference) | -7.0 to -8.0 | ASP 197, GLU 233, ASP 300 |

| COX-2 | 2,4-Dichlorophenoxyacetic Acid Derivative | -8.9 to -10.4 mdpi.com | ARG 120, TYR 355 mdpi.com |

Computational docking is also employed to investigate the interaction of small molecules with deoxyribonucleic acid (DNA). The primary binding modes are intercalation (insertion between base pairs), groove binding, and electrostatic interaction. nih.gov Intercalation, in particular, can stabilize the DNA double helix and interfere with DNA processing enzymes. nih.govnih.gov

Studies on related compounds, such as organotin(IV) complexes derived from phenoxyacetic acid, have utilized molecular docking to predict their binding mode with DNA. scienceopen.com These simulations can reveal potential intercalation stabilized by polar interactions, providing insight into how the compound might interfere with DNA replication or transcription. scienceopen.com The planarity of the aromatic ring in this compound suggests that an intercalative binding mode could be computationally explored to understand its potential genotoxic or therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the efficacy of new, unsynthesized molecules, thereby saving significant time and resources in drug discovery and development. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the biological activity of molecules with their 3D properties, like steric and electrostatic fields. frontiersin.org For a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones, a 3D-QSAR model was successfully established to analyze their inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase. frontiersin.org Such models generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity. frontiersin.org

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogues with varied substituents on the phenyl ring or ester group. The resulting activity data would be correlated with calculated molecular descriptors to build a predictive model. This approach facilitates the rational design of more potent derivatives for a specific biological target. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichlorophenoxyacetic acid |

| 4-hydroxyphenylpyruvate dioxygenase |

Emerging Research Areas and Future Perspectives in Agrochemistry and Environmental Science

Development of Next-Generation Herbicidal Formulations (e.g., Ionic Liquids, Encapsulations)

The development of advanced herbicidal formulations is a pivotal area of research aimed at enhancing efficacy, reducing environmental impact, and mitigating issues such as herbicide resistance and off-target drift. For aryloxyacetic acid esters like Methyl 2-(2,5-dichlorophenoxy)acetate, emerging technologies such as ionic liquids and encapsulation represent promising avenues for creating next-generation products.

Herbicidal Ionic Liquids (HILs) are a novel class of compounds where the herbicide's active ingredient is part of an ionic liquid structure. researchgate.netnih.gov This approach can significantly alter the physicochemical properties of the herbicide, leading to improved solubility, reduced volatility, and enhanced absorption by target weeds. nih.govacs.org Research on related phenoxyacetate (B1228835) herbicides, such as 2,4-D and MCPA, has demonstrated that formulating them as ionic liquids can increase their biological activity compared to conventional salt forms. researchgate.netresearchgate.net The unique properties of HILs can also allow for the creation of dual-function compounds, combining herbicidal activity with other functionalities, such as plant growth regulation. researchgate.net The synthesis of these HILs often involves a metathesis reaction or the use of an ion-exchange resin to replace the original counter-ion of a quaternary ammonium (B1175870) salt with a herbicidal anion. nih.govacs.org

Encapsulation technology offers another sophisticated method for the controlled delivery of herbicides. google.com This involves enclosing the active ingredient within a protective matrix, which can be made from various natural or synthetic polymers. nih.govmdpi.com Encapsulation can protect the herbicide from premature degradation, reduce its volatility, and allow for a slow and targeted release of the active compound. google.comphytojournal.com Techniques such as emulsion polymerization, coacervation, and spray drying are employed to create these micro- or nano-sized capsules. mdpi.com For instance, nanoencapsulation of herbicides can improve their dispersion and uptake by weeds, potentially allowing for lower application rates while maintaining or even enhancing weed control. phytojournal.com The choice of encapsulation material and method is crucial as it dictates the release kinetics and stability of the final product. phytojournal.com

| Formulation Technology | Potential Advantages for Aryloxyacetic Acid Esters | Key Research Findings for Related Compounds |

| Ionic Liquids (ILs) | Enhanced solubility and stability, reduced volatility and drift, improved plant uptake, potential for dual-functionality. nih.govacs.org | Higher biological activity and efficacy compared to traditional salt formulations of 2,4-D and MCPA. researchgate.netresearchgate.net |

| Encapsulation | Controlled and targeted release, protection from environmental degradation, reduced off-target effects, potential for lower application rates. google.comphytojournal.com | Successful encapsulation of various herbicides using natural polymers like alginate and chitosan, demonstrating controlled release profiles. nih.gov |

Application of Advanced '-Omics' Technologies in Understanding Biological Responses

The advent of '-omics' technologies, including proteomics, metabolomics, and genomics, has revolutionized our ability to understand the complex biological responses of organisms to external stimuli, such as herbicides. The application of these advanced analytical approaches to study the effects of this compound can provide profound insights into its mode of action, potential resistance mechanisms, and off-target effects.

Proteomics, the large-scale study of proteins, is a powerful tool for identifying cellular changes in response to herbicide exposure. researchgate.netacademicjournals.org Studies on the closely related herbicide 2,4-D have utilized proteomics to analyze the response in model organisms like Saccharomyces cerevisiae. researchgate.netnih.gov These investigations revealed that exposure to 2,4-D leads to significant changes in the expression of proteins involved in various cellular processes, including stress response, carbohydrate metabolism, and amino acid biosynthesis. nih.gov For example, an increased abundance of heat shock proteins and antioxidant enzymes was observed, indicating a cellular stress response. researchgate.netnih.gov Similarly, alterations in the levels of enzymes involved in glycolysis and the function of vacuolar H+-ATPase suggest a disruption of energy metabolism and intracellular pH homeostasis. researchgate.netnih.gov Applying similar proteomic analyses to plants treated with this compound could elucidate its specific molecular targets and the plant's defense mechanisms.

Metabolomics, which focuses on the comprehensive analysis of metabolites in a biological system, can further complement proteomic data by providing a snapshot of the metabolic state of an organism under herbicide stress. Changes in the metabolome can reveal disruptions in biochemical pathways and help identify biomarkers of exposure and toxicity. For instance, an increase in stress-related metabolites or a decrease in key primary metabolites could indicate the physiological impact of the herbicide.

The integration of multiple '-omics' datasets (e.g., proteomics and metabolomics) can offer a more holistic understanding of the biological perturbations caused by this compound. This systems-level approach is crucial for predicting the ecological impact of the herbicide and for the development of more selective and environmentally benign weed control strategies.

| -Omics Technology | Application in Herbicide Research | Insights from Studies on Related Compounds (2,4-D) |

| Proteomics | Identification of protein expression changes in response to herbicide treatment to understand the mode of action and stress responses. academicjournals.orgresearchgate.net | Altered expression of proteins involved in stress response (heat shock proteins, antioxidant enzymes), energy metabolism, and amino acid biosynthesis in yeast. researchgate.netnih.gov |

| Metabolomics | Analysis of metabolic profiles to identify biochemical pathways affected by the herbicide and to discover biomarkers of exposure. | Changes in amino acid concentrations in both the vacuole and cytosol of stressed cells, suggesting a disturbance of membrane functions. nih.gov |

| Genomics | Study of gene expression changes to understand the genetic basis of herbicide tolerance and resistance. | Not detailed in the provided search results. |

Sustainable Environmental Management and Decontamination Research

The widespread use of herbicides necessitates research into their environmental fate and the development of effective strategies for the remediation of contaminated soil and water. For this compound, a derivative of dichlorophenoxyacetic acid, research into sustainable environmental management focuses primarily on biodegradation processes.

Microbial degradation is a key mechanism for the dissipation of phenoxyacetic acid herbicides in the environment. indianecologicalsociety.comprakritimitrango.com Numerous studies have isolated and characterized bacteria and fungi capable of utilizing compounds like 2,4-D and 2,4,5-T as a source of carbon and energy. nih.govnih.gov These microorganisms possess specific enzymatic pathways to break down the herbicide molecules. The degradation process often begins with the cleavage of the ether bond, followed by the hydroxylation and subsequent opening of the aromatic ring. acs.org For instance, bacterial strains such as Pseudomonas and Alcaligenes have been shown to effectively degrade chlorinated phenoxyacetates. nih.gov Fungi, particularly white-rot fungi, also play a significant role in the degradation of these compounds, often through the action of extracellular enzymes like laccases and peroxidases. nih.govacs.org

The efficiency of microbial degradation is influenced by several environmental factors, including pH, temperature, moisture, and the concentration of the herbicide. indianecologicalsociety.comprakritimitrango.comresearchgate.net Optimal conditions for bacterial growth generally lead to higher degradation rates. prakritimitrango.comresearchgate.net Research has shown that neutral to slightly alkaline pH and temperatures between 30°C and 40°C are often favorable for the biodegradation of phenoxyacetic herbicides. prakritimitrango.comresearchgate.net However, high concentrations of the herbicide can sometimes be inhibitory to microbial growth and activity. indianecologicalsociety.com

Beyond bioremediation, other decontamination techniques such as adsorption on activated carbon and other sorbent materials are also being explored for the removal of phenoxyacetic herbicides from water. mdpi.com Advanced oxidation processes that generate highly reactive hydroxyl radicals can also be employed to break down these persistent organic pollutants. The development of molecularly imprinted polymers for the selective removal of specific herbicides like 2,4-D from aqueous solutions represents another innovative approach to environmental decontamination. researchgate.net

| Decontamination Method | Mechanism | Key Factors Influencing Efficiency |

| Microbial Biodegradation | Enzymatic breakdown of the herbicide by bacteria and fungi. indianecologicalsociety.comnih.gov | pH, temperature, moisture, herbicide concentration, microbial strain. prakritimitrango.comresearchgate.net |

| Adsorption | Binding of the herbicide to the surface of adsorbent materials like activated carbon. mdpi.com | Properties of the adsorbent (surface area, porosity), water chemistry (pH). |

| Advanced Oxidation Processes | Degradation of the herbicide by highly reactive chemical species. | Type of oxidant, pH, presence of catalysts. |

| Selective Separation | Use of materials like molecularly imprinted polymers to specifically capture the herbicide. researchgate.net | Specificity of the polymer, concentration of the target molecule. researchgate.net |

Exploration of Novel Synthetic Pathways for Derivatized Aryloxyacetic Acid Esters

The synthesis of aryloxyacetic acid esters, including this compound, is a cornerstone of agrochemical research. The exploration of novel synthetic pathways is driven by the need for more efficient, cost-effective, and environmentally friendly manufacturing processes. Additionally, the development of new synthetic methods facilitates the creation of diverse libraries of derivatized compounds for biological screening.

Traditional methods for the synthesis of aryloxyacetic acid esters often involve the reaction of a substituted phenol (B47542) with an alpha-haloacetate in the presence of a base. However, modern organic synthesis has introduced several innovative approaches to improve this transformation. Phase transfer catalysis (PTC) has emerged as a powerful technique for this type of reaction. unishivaji.ac.in PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkylating agent) by using a catalyst that can shuttle the reactive anion across the phase boundary. unishivaji.ac.in This method can lead to higher yields, shorter reaction times, and milder reaction conditions. unishivaji.ac.in

Microwave-assisted organic synthesis is another advanced technique that has been successfully applied to the preparation of aryloxyacetic acids and their esters. niscpr.res.in Microwave irradiation can dramatically accelerate the rate of chemical reactions, often leading to a significant reduction in reaction times from hours to minutes. niscpr.res.in This rapid heating, combined with the use of phase transfer catalysts, can provide a highly efficient and clean method for the synthesis of these compounds in a one-pot procedure. niscpr.res.in

Furthermore, research is ongoing into alternative synthetic strategies that may avoid the use of halogenated starting materials or harsh reaction conditions. For example, methods involving the oxidation of aryloxyethanols have been developed. google.com The exploration of novel coupling reactions and catalytic systems continues to be an active area of research. nih.govresearchgate.net These new synthetic routes not only have the potential to improve the production of existing compounds like this compound but also open up possibilities for the discovery of new aryloxyacetic acid derivatives with enhanced herbicidal properties or novel biological activities. zenodo.orgmdpi.com

| Synthetic Method | Description | Advantages |

| Phase Transfer Catalysis (PTC) | Utilizes a catalyst to facilitate reactions between reactants in immiscible phases. unishivaji.ac.in | Higher yields, shorter reaction times, milder conditions, and often simpler work-up procedures. unishivaji.ac.in |

| Microwave-Assisted Synthesis | Employs microwave irradiation to rapidly heat the reaction mixture and accelerate reaction rates. niscpr.res.in | Drastic reduction in reaction times, often leading to cleaner reactions with higher yields. niscpr.res.in |

| Oxidation of Aryloxyethanols | Involves the oxidation of a precursor alcohol to the corresponding carboxylic acid. google.com | Provides an alternative route that may avoid the use of certain halogenated reagents. google.com |

| Novel Coupling Reactions | Development of new catalytic systems for the formation of the ether linkage or for the esterification step. nih.govresearchgate.net | Potential for improved efficiency, selectivity, and substrate scope, enabling the synthesis of a wider range of derivatives. zenodo.orgmdpi.com |

Q & A

Basic Synthesis and Optimization

Q: What is the standard methodology for synthesizing Methyl 2-(2,5-dichlorophenoxy)acetate in academic research? A: The compound can be synthesized via esterification of 2-(2,5-dichlorophenoxy)acetic acid with methanol, using concentrated sulfuric acid as a catalyst. A typical protocol involves:

Dissolving 0.01 moles of 2-(2,5-dichlorophenoxy)acetic acid in methanol (20 mL).

Adding 1 mL of concentrated H₂SO₄ and refluxing for 4 hours.

Quenching the reaction in ice water, filtering the precipitate, and recrystallizing from ethanol to obtain the ester .

For structural analogs, etherification reactions (e.g., using DMF as a solvent) have been employed to introduce phenoxy groups, which could be adapted for this compound .

Advanced Synthesis: Multi-Step Pathways

Q: How can researchers design multi-step synthetic routes to improve yield or introduce functional groups? A: Advanced routes may involve halogenation or etherification steps. For example:

Etherification : React 2,5-dichlorophenol with methyl chloroacetate in a polar aprotic solvent (e.g., DMF) under basic conditions.

Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

Work-Up : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before final esterification .

Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .

Basic Characterization Techniques

Q: What analytical methods are essential for confirming the structure of this compound? A:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (e.g., methoxy peak at ~3.7 ppm) and aromatic protons from the dichlorophenoxy group.

- IR Spectroscopy : Stretching bands for ester C=O (~1740 cm⁻¹) and ether C-O (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 221 (base peak) and fragment ions corresponding to Cl loss .

Elemental analysis (C, H, Cl) should align with theoretical values (C₉H₈Cl₂O₃) .

Advanced Structural Elucidation

Q: How can X-ray crystallography resolve ambiguities in structural assignments? A:

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Agilent Xcalibur) at low temperature (120 K) to minimize thermal motion .

- Refinement : Employ SHELXL (via Olex2 or similar software) for structure solution. Key parameters include R-factor (<0.08) and wR₂ (<0.25) .

- Validation : Cross-check bond lengths (e.g., C–C: ~1.54 Å) and angles against similar esters . Weak interactions (C–H⋯O) may stabilize crystal packing .

Purity Assessment and Contradictions

Q: How should researchers address discrepancies in purity assessments (e.g., HPLC vs. NMR)? A:

- Chromatographic Methods : Use reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm). Compare retention times to commercial standards .

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities .

- Cross-Validation : If HPLC indicates >98% purity but NMR shows extraneous peaks, investigate solvent residues or degradation products via GC-MS .

Physicochemical Property Analysis

Q: What methodologies are suitable for studying the conductivity or solubility of this compound? A:

- Conductivity : Dissolve the compound in methanol-water mixtures and measure molar conductivity (Λ) with a calibrated conductometer. Apply the Lee-Wheaton equation to calculate ion association constants (Kₐ) and limiting conductivity (Λ₀) .

- Solubility : Use gravimetric analysis or UV-Vis spectroscopy to determine solubility parameters in varying solvents (e.g., logP via shake-flask method) .

Handling and Safety Protocols

Q: What safety precautions are critical when working with this compound? A:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.